molecular formula C14H20N2O4S B2523256 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034389-25-6

4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2523256
CAS No.: 2034389-25-6
M. Wt: 312.38
InChI Key: KRNXEEXSLCCJSY-UHFFFAOYSA-N
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Description

4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the cyclopropylsulfonyl group, and the coupling with the pyridinone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as flow chemistry and continuous processing can be employed to enhance the production rate and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the pyridinone moiety to a dihydropyridine derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyrrolidine or pyridinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Its chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: shares similarities with other pyrrolidine and pyridinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10-7-12(8-14(17)15(10)2)20-11-5-6-16(9-11)21(18,19)13-3-4-13/h7-8,11,13H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNXEEXSLCCJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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